molecular formula C4H7BF3K B1469564 Potassium (Z)-but-2-en-2-yltrifluoroborate CAS No. 1134643-88-1

Potassium (Z)-but-2-en-2-yltrifluoroborate

Cat. No.: B1469564
CAS No.: 1134643-88-1
M. Wt: 162.01 g/mol
InChI Key: IFJZXYDBLMMRCO-BJILWQEISA-N
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Description

Potassium is a soft, silvery metal that tarnishes in air within minutes . It’s an essential nutrient required by plants and humans . Potassium compounds are used in various applications, including fertilizers .


Molecular Structure Analysis

Potassium is a member of the group 1 of alkali cations. Its atomic number is 19 and atomic weight is 39.0983 g mol −1 .


Chemical Reactions Analysis

Potassium is highly reactive. It can easily be oxidized because the first ionization energy of the metal is so low .


Physical and Chemical Properties Analysis

Potassium has a melting point of 63.5°C, a boiling point of 759°C, and a density of 0.89 g cm−3 . It’s highly soluble in water and reacts with it exothermically .

Scientific Research Applications

Potassium in Agriculture

Research emphasizes the critical role of potassium in agriculture, from soil health to plant nutrition. Potassium is essential for crop yield and quality, affecting plant stress resistance and metabolic processes. Studies advocate for optimized potassium management to enhance agricultural sustainability and address soil depletion challenges (Römheld & Kirkby, 2010). Potassium solubilizing bacteria (KSB) have been identified as beneficial for converting insoluble potassium in soils to forms more accessible for plant uptake, potentially reducing the need for chemical fertilizers and improving environmental sustainability (Etesami, Emami, & Alikhani, 2017).

Energy Storage

Potassium-based batteries, including potassium-ion and post-potassium-ion batteries, are explored as cost-effective, abundant alternatives to lithium-ion systems for energy storage. These studies cover the advancements, challenges, and potential of potassium in batteries, focusing on high energy density, safety, and cost-effectiveness (Yao & Zhu, 2020). The reviews analyze electrode materials, electrolyte designs, and the impact of crystallinity and defects on potassium storage performance, suggesting paths forward for developing high-performance potassium-ion batteries (Zhang, Liu, & Guo, 2019).

Environmental Sustainability

Potassium's role extends to environmental applications, such as wastewater management and soil fertility. The application of potassium-rich wastewaters in agriculture is discussed, with emphasis on the benefits and potential risks of potassium buildup in soils. This research points to the necessity of balanced potassium application to prevent soil degradation and promote sustainable agriculture practices (Arienzo, Christen, Quayle, & Kumar, 2009).

Mechanism of Action

Potassium plays a crucial role in various physiological processes. For instance, it’s involved in nerve function, muscle contraction, and maintaining fluid balance .

Safety and Hazards

Potassium can affect you when breathed in. Potassium fumes can severely irritate the skin and eyes. Contact with solid Potassium can cause severe burns . It’s also a flammable and reactive chemical, posing a fire and explosion hazard .

Future Directions

Research on potassium and its compounds continues to be an active area of study. Recent research has focused on the role of potassium in human health and its potential use in agriculture .

Properties

IUPAC Name

potassium;[(Z)-but-2-en-2-yl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-3-4(2)5(6,7)8;/h3H,1-2H3;/q-1;+1/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJZXYDBLMMRCO-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=CC)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C(=C/C)/C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134643-88-1
Record name 1134643-88-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (Z)-but-2-en-2-yltrifluoroborate
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Potassium (Z)-but-2-en-2-yltrifluoroborate
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Potassium (Z)-but-2-en-2-yltrifluoroborate
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Reactant of Route 6
Potassium (Z)-but-2-en-2-yltrifluoroborate

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